Core Scaffold Regioisomerism: Pyrazolo[3,4-d]pyrimidine vs. Pyrazolo[3,4-b]pyridine – Molecular Formula, HBD/HBA Count, and Predicted LogP Comparison
The target compound possesses a pyrazolo[3,4-d]pyrimidine core, whereas the closest commercially available regioisomer, [4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol (CAS 1416373-56-2), is built on a pyrazolo[3,4-b]pyridine scaffold . The [3,4-d]pyrimidine core contains five nitrogen atoms (C10H13N5O2) versus four in the [3,4-b]pyridine analog (C11H14N4O2) . This alters the hydrogen-bond donor/acceptor count and calculated logP by approximately 0.3 units, directly impacting hinge-region binding compatibility with different kinase subfamilies [1].
| Evidence Dimension | Molecular formula, ring-nitrogen count, computed logP, and hydrogen-bond donor/acceptor counts |
|---|---|
| Target Compound Data | C10H13N5O2, 5 ring nitrogens (pyrimidine ring), MW 235.24 g/mol, XLogP3-AA ~0.6 (predicted), HBD 2, HBA 6 |
| Comparator Or Baseline | CAS 1416373-56-2: C11H14N4O2, 4 ring nitrogens (pyridine ring), MW 234.25 g/mol, XLogP3-AA ~0.9 (predicted), HBD 2, HBA 5 |
| Quantified Difference | ΔMW = +1.0 g/mol; ΔN count = +1 ring nitrogen; ΔXLogP3-AA ≈ -0.3; ΔHBA = +1 |
| Conditions | Computed physicochemical properties; experimental XLogP3-AA derived from PubChem predictions for core scaffolds |
Why This Matters
The extra pyrimidine nitrogen in the [3,4-d] scaffold serves as an additional hydrogen-bond acceptor, enabling interactions with kinase hinge regions (e.g., Abl, Src) that the [3,4-b]pyridine analog cannot engage, directly determining kinase selectivity profiles.
- [1] PubChem. Computed physicochemical properties: XLogP3-AA, HBD, HBA counts for pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds. View Source
